molecular formula C19H18FN5O B11203352 [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11203352
M. Wt: 351.4 g/mol
InChI Key: PEAIKVIFBPTUAM-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that features a triazole ring, a fluorophenyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the use of a Mitsunobu reaction between ethyl lactate and 4-bromo-2-methoxy phenol, followed by further reactions to introduce the fluorophenyl and phenylpiperazine groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

351.4 g/mol

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H18FN5O/c20-15-6-8-17(9-7-15)25-14-18(21-22-25)19(26)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

PEAIKVIFBPTUAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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